BenchChemオンラインストアへようこそ!

6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol

Water solubility Bioisostere replacement ADME optimization

6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2567495-51-4; free base C₇H₁₃NO, MW 127.19; hydrochloride salt CAS 2567488-94-0, C₇H₁₄ClNO, MW 163.65) belongs to the 3-azabicyclo[3.1.1]heptane (aza-BCHep) family—a class of bridged bicyclic amines that have recently emerged as saturated bioisosteres of meta-substituted pyridines and benzenes in drug discovery. The compound features a tertiary alcohol at the C6 bridgehead position, with the 6-methyl substituent creating a quaternary carbon center that distinguishes it from the secondary alcohol analog 3-azabicyclo[3.1.1]heptan-6-ol.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13522183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1(C2CC1CNC2)O
InChIInChI=1S/C7H13NO/c1-7(9)5-2-6(7)4-8-3-5/h5-6,8-9H,2-4H2,1H3
InChIKeyPZWAFPFRMXCXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol: A C7-Bridged Bicyclic Amino Alcohol Building Block as a Saturated Pyridine/Arene Bioisostere Scaffold


6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2567495-51-4; free base C₇H₁₃NO, MW 127.19; hydrochloride salt CAS 2567488-94-0, C₇H₁₄ClNO, MW 163.65) belongs to the 3-azabicyclo[3.1.1]heptane (aza-BCHep) family—a class of bridged bicyclic amines that have recently emerged as saturated bioisosteres of meta-substituted pyridines and benzenes in drug discovery [1]. The compound features a tertiary alcohol at the C6 bridgehead position, with the 6-methyl substituent creating a quaternary carbon center that distinguishes it from the secondary alcohol analog 3-azabicyclo[3.1.1]heptan-6-ol . The scaffold is characterized by a rigid [3.1.1] bicyclic framework containing a nitrogen atom within the larger ring, offering defined exit vector geometry (119–120° angle, 4.8–5.0 Å inter-substituent distance) that closely matches meta-substituted aromatic systems [1].

Why Generic Piperidine, Tropine, or Bicyclo[3.1.1]heptane Building Blocks Cannot Substitute for 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol in Structure-Based Design


The 3-azabicyclo[3.1.1]heptane scaffold is conformationally rigid and the position of the nitrogen atom within the bicyclic framework critically governs both the exit vector geometry and the basicity (pKa) of the amine [1]. Unlike monocyclic piperidine building blocks, which sample multiple conformers (chair/boat equilibria) and lack defined three-dimensional orientation, the [3.1.1] bridged system locks substituents into a fixed spatial arrangement that precisely mimics meta-substituted (hetero)arenes [1]. The 6-methyl-6-hydroxy substitution pattern is structurally unique: the tertiary alcohol at C6 cannot be oxidized to a ketone—a key degradative pathway for secondary alcohols such as 3-azabicyclo[3.1.1]heptan-6-ol—conferring enhanced chemical stability during downstream synthetic manipulations . Compared to tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol), which features a [3.2.1] scaffold with an ethylene bridge, the [3.1.1] core provides a different inter-vector distance and a cyclobutane ring that imparts distinct conformational constraints and metabolic profiles [1]. The quantitative comparisons below demonstrate that mere scaffold-class membership does not guarantee equivalent performance—specific substitution and the nitrogen position are decisive.

Quantitative Differentiation Evidence: 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol and Its Scaffold Class vs. Pyridine, All-Carbon BCHep, and Piperidine Comparators


Aqueous Solubility: 3-Azabicyclo[3.1.1]heptane Core Substitution Increases Water Solubility >12-Fold vs. the Parent Pyridine-Containing Drug

When the pyridine ring of the antihistamine drug Rupatadine was replaced with the 3-azabicyclo[3.1.1]heptane core (compound 52), the aqueous solubility of the free base increased by more than one order of magnitude [1]. This result was obtained from a direct experimental comparison of both compounds as free bases under identical conditions [1]. Since 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol bears the identical 3-aza-BCHep core, the scaffold-level solubility advantage is directly transferable, with the additional hydroxyl group at C6 and the hydrochloride salt form expected to further enhance aqueous solubility.

Water solubility Bioisostere replacement ADME optimization

Metabolic Stability: 3-Azabicyclo[3.1.1]heptane Core Reduces Human Liver Microsomal Clearance >11-Fold and Extends Half-Life >11-Fold vs. Pyridine

In a direct head-to-head comparison using human liver microsomes, the 3-azabicyclo[3.1.1]heptane analog 52 of Rupatadine demonstrated dramatically superior metabolic stability relative to the pyridine-containing parent drug Rupatadine [1]. Intrinsic clearance (CLint) was reduced from 517 to 47 μL min⁻¹ mg⁻¹, and the half-life (t₁/₂) was extended from 3.2 minutes to 35.7 minutes—more than an 11-fold improvement in both parameters [1]. This class-level effect is attributed to the increased C(sp³) fraction (Fsp³) and steric shielding provided by the saturated bicyclic scaffold, which reduces CYP450-mediated oxidation at vulnerable positions. 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol, bearing the same saturated core with an additional quaternary carbon at C6, is expected to exhibit at minimum equivalent metabolic stability.

Metabolic stability Intrinsic clearance Half-life Human liver microsomes

Lipophilicity Control: Experimental logD Reduced from >4.5 to 3.8 by 3-Azabicyclo[3.1.1]heptane Core Replacement While Maintaining Similar clogP

Replacement of the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold (compound 52) produced a minimal change in calculated logP (clogP: 5.1 vs. 5.2) but a substantial reduction in experimental lipophilicity (logD: >4.5 vs. 3.8) [1]. This dissociation between clogP and measured logD is mechanistically significant: it indicates that the saturated, nitrogen-containing bicyclic core increases polarity and hydrogen-bonding capacity without appreciably altering the calculated partition coefficient. For procurement decisions, this property of the scaffold class directly addresses the common challenge of balancing permeability with solubility—a lower logD at near-identical clogP suggests improved developability with retained membrane passage potential. 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol, with its additional hydroxyl hydrogen-bond donor/acceptor, is expected to provide even lower experimental logD than the N-methyl analog 52.

Lipophilicity logD clogP Drug-likeness

Exit Vector Geometry: 3-Azabicyclo[3.1.1]heptane Scaffold Precisely Mimics the 119–120° Angle and 4.8–5.0 Å Distance of Meta-Substituted Arenes and Pyridines

Crystallographic analysis and computational modeling demonstrated that the bicyclo[3.1.1]heptane core—and by extension its 3-aza analog—exhibits exit vector angles of 119–120° with inter-substituent distances of 4.8–5.0 Å [1]. These geometric parameters are essentially superimposable on those of meta-substituted benzene rings (~120°, ~5.0 Å) and 3,5-disubstituted pyridines [1]. This geometric fidelity is a critical differentiator from other saturated bioisostere scaffolds: bicyclo[1.1.1]pentane (BCP) offers a ~180° linear arrangement for para-substitution, while bicyclo[2.1.1]hexane (BCHex) targets ortho-substitution geometry [2]. The 3-aza-BCHep scaffold is uniquely suited among saturated bridged bicyclic systems for faithfully recapitulating the spatial orientation of meta-substituted (hetero)aromatic pharmacophores, which is the most common substitution pattern among FDA-approved small-molecule drugs containing aromatic rings.

Exit vector geometry Bioisosterism Structure-based drug design Scaffold hopping

Synthesis Scalability: Spirocyclic Oxetanyl Nitrile Reduction Enables Multigram Access to 3-Azabicyclo[3.1.1]heptane Building Blocks in a Single Run

The general synthetic route to 3-azabicyclo[3.1.1]heptanes via LiAlH₄-mediated reduction of spirocyclic oxetanyl nitriles has been demonstrated at 40 g scale in a single run for the parent N–H scaffold (compound 3a·HCl) . The methodology tolerates diverse substituents, and the key intermediate is derived from commercially available alcohol 5 at approximately €0.25/g [1]. This contrasts with earlier synthetic approaches to substituted 3-azabicyclo[3.1.1]heptanes, which relied on photochemical [2+2] cycloadditions or multistep cyclization sequences that were difficult to scale beyond milligram quantities. The availability of a scalable, operationally straightforward route directly impacts procurement feasibility: building blocks accessible at 40 g scale can support lead optimization campaigns, whereas sub-gram methods restrict use to hit validation only.

Scalable synthesis Multigram production Building block availability Process chemistry

High-Impact Application Scenarios for 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol Based on Validated Scaffold Differentiation Evidence


Replacement of Meta-Substituted Pyridine Rings in Lead Compounds to Improve Metabolic Stability and Solubility

When a lead series contains a 3,5-disubstituted pyridine that suffers from high metabolic clearance (CLint > 500 μL min⁻¹ mg⁻¹ in human liver microsomes) or poor aqueous solubility (<30 μM), 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol can serve as a direct saturated bioisostere replacement building block. The scaffold-level data from the Rupatadine case study demonstrates that this substitution can reduce CLint >11-fold (517 → 47 μL min⁻¹ mg⁻¹) and increase solubility >12-fold (29 → 365 μM) while preserving near-identical exit vector geometry (119–120° vs. ~120°) [1]. The tertiary alcohol at C6 provides an additional derivatization handle (e.g., esterification, etherification, carbamoylation) for further property tuning without introducing a metabolically labile secondary alcohol.

Conformationally Restricted Scaffold for Fragment-Based Drug Discovery Targeting Meta-Substituted Aryl Binding Pockets

In fragment-based drug discovery (FBDD), the quality of initial hits depends heavily on ligand efficiency and three-dimensional complementarity. 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol provides a pre-organized, rigid scaffold with a high Fsp³ (fraction of sp³-hybridized carbons = 1.0 for the core), which is associated with improved clinical success rates. The fixed exit vector geometry (119–120° angle, 4.8–5.0 Å distance) [1] reduces the entropic penalty upon target binding compared to flexible piperidine or linear amino alcohol fragments. The dual functionality (secondary amine at N3 for amide/sulfonamide coupling; tertiary alcohol at C6 for ether/ester formation) enables two-directional fragment growth without introducing conformational ambiguity.

Hydrochloride Salt Form for Direct Use in Parallel Synthesis and High-Throughput Chemistry Workflows

The hydrochloride salt of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol (CAS 2567488-94-0) offers practical advantages for automated parallel synthesis platforms. The reported pH-dependent solubility profile—50 mg/mL in acidic buffers (pH 1.2) versus 8.2 mg/mL in neutral PBS—confirms excellent solubility under the acidic coupling conditions (e.g., HATU/DIPEA in DMF) commonly employed in amide bond formation with the N3 secondary amine [1]. This solubility differential also facilitates aqueous workup: the protonated amine ensures the building block remains in the aqueous phase during extraction of neutral byproducts, simplifying purification. 40 g-scale synthetic accessibility further supports procurement for library synthesis campaigns requiring multi-gram quantities.

Quaternary Carbon-Containing Fragment for Probing Steric and Metabolic Effects in SAR Studies

The 6-methyl substituent creates a quaternary carbon center at the bridgehead alcohol position, a structural feature that can be exploited in structure-activity relationship (SAR) studies to probe the steric tolerance and metabolic consequences of gem-dimethyl or quaternary substitution at the bioisostere bridgehead. Unlike the secondary alcohol analog 3-azabicyclo[3.1.1]heptan-6-ol, which is susceptible to alcohol dehydrogenase-mediated oxidation, the tertiary alcohol of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol is inherently resistant to metabolic oxidation at this position . This makes it a cleaner probe for isolating the pharmacological contribution of the saturated bioisostere scaffold without confounding metabolite activity from ketone formation.

Quote Request

Request a Quote for 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.